

# A Technical Guide to the Physicochemical Properties of Fmoc-N(Me)-Sar10

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## Compound of Interest

Compound Name: Fmoc-N(Me)-Sar10

Cat. No.: B12388722

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This technical guide provides a comprehensive overview of the physicochemical properties of **Fmoc-N(Me)-Sar10**, a derivative of decasarcosine N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptide-drug conjugates and other modified peptides. Its N-methylated backbone offers increased resistance to enzymatic degradation, a desirable characteristic in therapeutic peptide development.

## Physicochemical Properties

The physicochemical properties of **Fmoc-N(Me)-Sar10** have been compiled from various sources and are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
Chemical Name	Fmoc-N(Me)-Sar10	N/A
Synonyms	Fmoc-(Sar)10-OH	[1]
CAS Number	2375600-56-7	[1]
Molecular Formula	C45H62N10O13	[1]
Molecular Weight	951.03 g/mol	N/A
Appearance	Lyophilized powder	[1][2]
Purity	≥95%	
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C upon receipt. Aliquoting is recommended for multiple uses. Avoid repeated freeze-thaw cycles. Short term: 4°C for one week. Long term: -20°C to -80°C for up to 6 months.	

## Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of **Fmoc-N(Me)-Sar10**, based on established methods for Fmoc solid-phase peptide synthesis and HPLC analysis of peptides.

### I. Synthesis of Fmoc-N(Me)-Sar10 via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of **Fmoc-N(Me)-Sar10** on a Rink Amide resin. The synthesis involves the sequential coupling of Fmoc-N(Me)-Sar-OH monomers.

Materials:

- Rink Amide resin

- Fmoc-N(Me)-Sar-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- 20% (v/v) piperidine in dimethylformamide (DMF)
- DMF, peptide synthesis grade
- Dichloromethane (DCM)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Diethyl ether, cold

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours at room temperature.
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add the 20% piperidine in DMF solution to the resin.
  - Agitate the mixture for 5 minutes, then drain.
  - Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
  - Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Coupling (Repeated for 10 cycles):
  - In a separate vessel, pre-activate Fmoc-N(Me)-Sar-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.

- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling reaction can be monitored using a Kaiser test.
- After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
- Repeat the deprotection (step 2) and coupling (step 3) steps for the subsequent nine sarcosine residues.
- Final Fmoc Deprotection: After the tenth coupling, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
  - Wash the peptide-resin with DCM and dry under vacuum.
  - Add the cleavage cocktail (TFA/H<sub>2</sub>O/TIS) to the resin and agitate at room temperature for 2-3 hours.
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Peptide Precipitation and Purification:
  - Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
  - Centrifuge the mixture to pellet the peptide, and decant the ether.
  - Wash the peptide pellet with cold diethyl ether two more times.
  - Dry the crude peptide under vacuum.
  - The crude **Fmoc-N(Me)-Sar10** can then be purified by preparative reverse-phase HPLC.

## II. HPLC Analysis of Fmoc-N(Me)-Sar10

This protocol provides a general method for the analytical reverse-phase HPLC of the purified **Fmoc-N(Me)-Sar10** to assess its purity.

#### Instrumentation and Reagents:

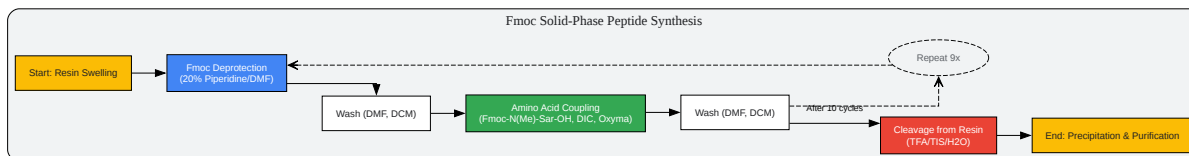
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Sample: **Fmoc-N(Me)-Sar10** dissolved in Mobile Phase A (1 mg/mL)

#### Procedure:

- Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
- Sample Injection: Inject 20 µL of the dissolved peptide sample onto the column.
- Chromatographic Separation: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient could be from 5% to 65% B over 30 minutes.
- Detection: Monitor the elution profile at a wavelength of 220 nm. The Fmoc group also allows for detection at around 265 nm.
- Data Analysis: Integrate the peak corresponding to **Fmoc-N(Me)-Sar10** and calculate the purity based on the peak area relative to the total peak area of all detected components.

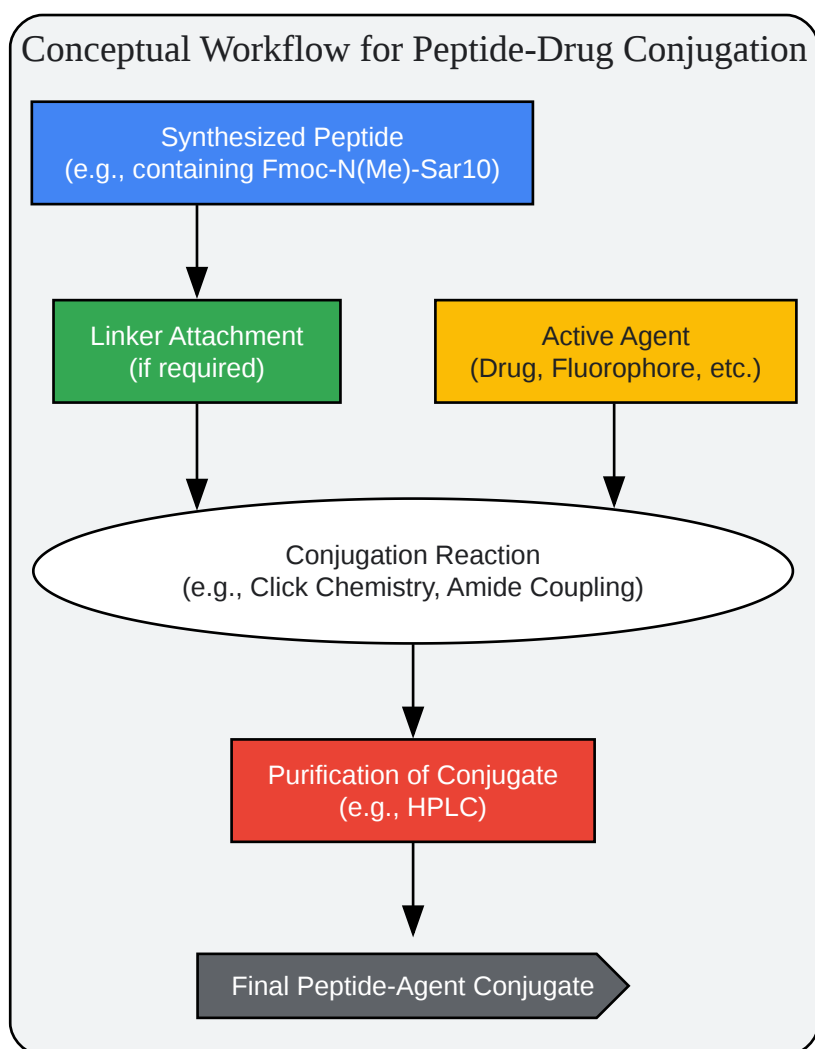
## Visualizations

The following diagrams illustrate key workflows related to the application of **Fmoc-N(Me)-Sar10**.



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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis of **Fmoc-N(Me)-Sar10**.



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Caption: Conceptual workflow for creating a peptide-agent conjugate.

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## References

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